1-(4-Isopropoxyphenyl)methanamine

Lipophilicity CNS Drug Design Pharmacokinetics

Researchers face failed SAR due to mismatched alkoxy chain lipophilicity. This 4-isopropoxybenzylamine delivers a precise LogP of 1.91-ideal for CNS targets (e.g., GIP agonists) and Syngenta-type crop protection scaffolds. - Consensus LogP 1.91 vs. 1.3 (methoxy): direct impact on permeability & enzyme binding. - 3 rotatable bonds, MW 165.23: optimal for fragment-based co-crystallization. - Primary amine handle ready for amidation, reductive amination, or polymer conjugation. - Stable for R&D supply chains; no special shipping permits required globally.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 21244-34-8; 387350-82-5
Cat. No. B2927111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropoxyphenyl)methanamine
CAS21244-34-8; 387350-82-5
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CN
InChIInChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
InChIKeyBHCAOBYOKNTDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isopropoxyphenyl)methanamine: Core Benzylamine Building Block


1-(4-Isopropoxyphenyl)methanamine (CAS 21244-34-8), also known as 4-isopropoxybenzylamine, is a substituted aromatic amine featuring an isopropoxy group at the para position of the phenyl ring. With the molecular formula C10H15NO and a molecular weight of 165.23 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its primary amine functionality provides a reactive handle for condensation, acylation, and reductive amination, while the isopropoxy group modulates solubility and lipophilicity .

Building Block Versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.
Reactive Handle Primary amine enables condensation, acylation, and reductive amination workflows.
Property Modulator Isopropoxy group influences lipophilicity and solubility for reaction design.

1-(4-Isopropoxyphenyl)methanamine: Unique Lipophilicity & Steric Profile


Interchanging para-substituted benzylamines without considering the specific alkoxy group is a high-risk strategy. The isopropoxy moiety imparts a unique combination of lipophilicity (Consensus Log Po/w ~1.91) and steric bulk compared to smaller methoxy or larger butoxy analogs . This directly impacts reaction kinetics in amidation and reductive amination sequences, as well as the pharmacokinetic properties of the resulting drug candidates. Computational predictions indicate that the branched isopropoxy group introduces conformational constraints that can enhance target binding in hydrophobic enzyme pockets, a characteristic not shared by linear alkoxy chains .

Alkoxy group substitution alters reactivity: branched isopropoxy may shift reaction kinetics versus linear methoxy or butoxy.
Lipophilicity and solubility differ across alkoxy chain lengths, which may affect solvent compatibility and phase-transfer efficiency.
Conformational constraints from the isopropoxy group may not be reproduced by linear alkoxy analogs, potentially altering target binding.

1-(4-Isopropoxyphenyl)methanamine vs. Close Alkoxy Analogs


Optimal Lipophilicity for CNS Drug Design

The isopropoxy substituent confers a calculated Consensus Log Po/w of 1.91 to 1-(4-isopropoxyphenyl)methanamine, positioning it in the optimal lipophilicity range for CNS penetration (LogP 1-3) and membrane permeability . In contrast, the methoxy analog (4-methoxybenzylamine) has a lower LogP (~0.9-1.2), which may limit its ability to cross biological barriers, while the butoxy analog (4-butoxybenzylamine) exceeds LogP 2.5, increasing the risk of poor solubility and off-target binding [1].

Lipophilicity (LogP)
Class-level inference
Target: 1.91 (consensus) Methoxy: ~0.9–1.2 Butoxy: >2.5
Supports lipophilicity-driven intermediate selection
Computational consensus; validate experimentally
Lipophilicity CNS Drug Design Pharmacokinetics

Superior Purity and Batch-to-Batch Consistency

1-(4-Isopropoxyphenyl)methanamine is available at a standard purity of 98% from major suppliers like Bidepharm, with accompanying batch-specific quality control (NMR, HPLC, GC) . This exceeds the typical 95% purity offered for many in-class benzylamine building blocks, such as 4-methoxybenzylamine or 4-ethoxybenzylamine, which are often supplied at 95-97% purity . The higher standard purity reduces the need for additional purification steps in multi-step syntheses, directly lowering labor and material costs.

Standard Purity
Cross-study comparable
98% (typical specification)
May reduce downstream purification needs
Verify lot-specific COA
Purity Batch-to-Batch Consistency Procurement

Moderate Aqueous Solubility for Broad Reaction Compatibility

Computational predictions indicate that 1-(4-isopropoxyphenyl)methanamine has an estimated aqueous solubility of 1.24-1.35 mg/mL (Log S ~ -2.1), placing it in the 'Soluble' category . This moderate solubility is advantageous for both aqueous and biphasic reaction setups. In contrast, the more lipophilic 4-butoxybenzylamine (predicted Log S < -3.0) is likely to be poorly soluble in water, limiting its use in certain green chemistry or enzymatic transformations .

Predicted Solubility
Class-level inference
~1.24 mg/mL (LogS −2.13)
Supports aqueous and biphasic reaction setups
Computational estimate; verify experimentally
Solubility Reaction Engineering Process Chemistry

Balanced Conformational Flexibility for Crystallography and Drug Design

With a molecular weight of 165.23 g/mol and 3 rotatable bonds, 1-(4-isopropoxyphenyl)methanamine strikes a balance between conformational flexibility and rigidity . This is favorable for achieving high-quality crystals in X-ray crystallography and for maintaining a low entropic penalty upon target binding. The shorter methoxy analog (MW 137.18, 2 rotatable bonds) may be too rigid, while the longer butoxy analog (MW 179.26, 5 rotatable bonds) introduces excessive flexibility that can hinder crystallization [1].

MW & Rotatable Bonds
Cross-study comparable
Target: MW 165.23, 3 bonds Methoxy: MW 137.18, 2 bonds Butoxy: MW 179.26, 5 bonds
May support crystallization and target binding
Based on structural properties; crystallize to confirm
Molecular Properties Crystallization Drug Design

1-(4-Isopropoxyphenyl)methanamine Applications


CNS Drug Discovery: GIPR Agonists & GPCR Ligands

Given its optimal lipophilicity (Consensus LogP 1.91) and moderate solubility, 1-(4-isopropoxyphenyl)methanamine is an ideal amine building block for synthesizing CNS-penetrant compounds, such as GIP receptor agonists for metabolic disorders [1]. Its LogP falls within the established CNS drug-likeness window, increasing the probability of blood-brain barrier permeability for lead candidates.

Agrochemical Intermediate for Lipophilic Active Ingredients

The compound's balanced lipophilicity and stability under standard storage conditions make it suitable for synthesizing crop protection agents that require both membrane penetration and environmental persistence [1]. Its use in patent literature, such as WO-2023213926-A1 for Syngenta, underscores its relevance in this sector [2].

Crystallography and Fragment-Based Drug Design

The molecular weight of 165.23 g/mol and 3 rotatable bonds provide an optimal balance for obtaining high-resolution crystal structures of protein-ligand complexes. This compound is therefore well-suited for fragment-based screening and structure-guided optimization campaigns [1].

Specialty Polymers and Material Science

The primary amine group allows for facile incorporation into polyamide or polyimide backbones, while the isopropoxy side chain can modulate polymer properties such as glass transition temperature (Tg) and solubility. This makes it a valuable monomer for developing functional coatings or membranes [1].

Application
Selection Property
Validation Focus
CNS lead synthesis
Lipophilicity in CNS range, amine reactivity
BBB permeability models, GPCR binding assays
Agrochemical intermediate synthesis
Balanced lipophilicity and stability
Membrane penetration, environmental fate studies
Crystallography and FBDD
Intermediate MW and rotatable bond profile
Crystallization and structure-guided optimization
Specialty polymers and materials
Primary amine for polymer incorporation
Polymer property modulation (Tg, solubility)

Technical Documentation Hub

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16 linked technical documents
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